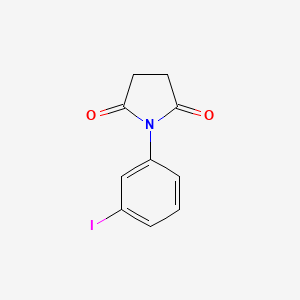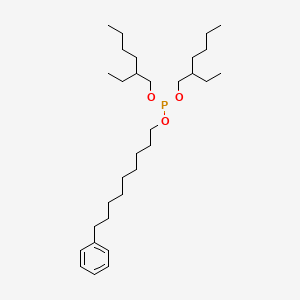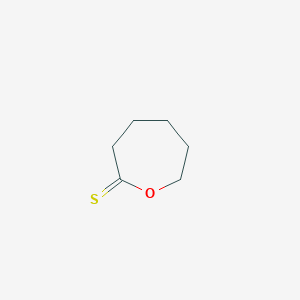
2-Oxepanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxepanethione, also known as oxepane-2-thione, is a chemical compound with the molecular formula C6H10OS. It is a sulfur-containing heterocycle, characterized by a seven-membered ring structure that includes an oxygen and a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxepanethione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-hydroxyhexan-1-thiol with a dehydrating agent to form the oxepane ring structure. The reaction conditions often require an inert atmosphere and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxepanethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Oxepanethione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 2-Oxepanethione involves its interaction with various molecular targets. The sulfur atom in its structure can form strong bonds with metals and other electrophiles, making it a useful ligand in coordination chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems .
Comparaison Avec Des Composés Similaires
Dibenzo[c,e]oxepane-5-thione: Another thionolactone with similar ring structure but with additional benzene rings.
Poly(2-oxazoline)s: Polymers with similar ring structures but containing nitrogen instead of sulfur.
Uniqueness: 2-Oxepanethione is unique due to its seven-membered ring structure containing both oxygen and sulfur atoms.
Propriétés
Numéro CAS |
72037-38-8 |
|---|---|
Formule moléculaire |
C6H10OS |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
oxepane-2-thione |
InChI |
InChI=1S/C6H10OS/c8-6-4-2-1-3-5-7-6/h1-5H2 |
Clé InChI |
RKBCBHLHIGNVMF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=S)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


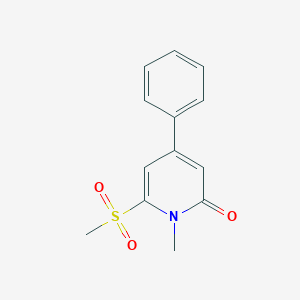
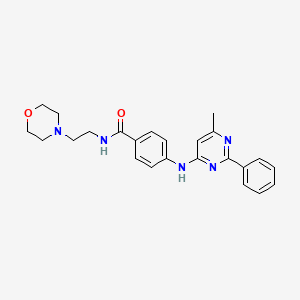
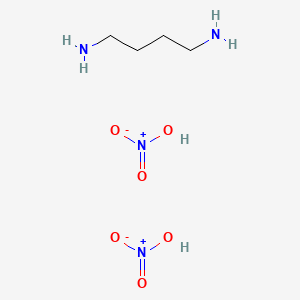
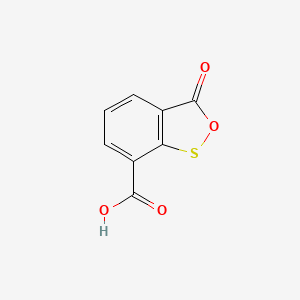
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)

![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)
